{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
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Overview
Description
{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, an oxadiazole ring, and an ethylamine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Introduction of the Ethylamine Group: The ethylamine group is added via nucleophilic substitution or reductive amination.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the amine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Imines, nitriles
Reduction: Reduced heterocycles
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
- {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine sulfate
- {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine phosphate
Uniqueness
The trifluoroacetate salt of {2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine is unique due to its enhanced solubility and stability compared to other salts. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7;3-2(4,5)1(6)7/h1-3,6H,4-5,10H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRRDXPSOGXWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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